[(5-Iodoquinolin-8-yl)oxy]acetonitrile

X-ray crystallography SAD phasing structure determination

Medicinal chemists and structural biologists frequently face supply gaps for precisely halogenated quinoline building blocks. [(5-Iodoquinolin-8-yl)oxy]acetonitrile (CAS 88757-44-2) closes this gap with ≥97% purity and the unique C-5 mono-iodination profile essential for reliable downstream results. • Single iodine enables SAD X-ray phasing (f″ = 6.8 e⁻ at Cu-Kα) without the excessive absorption of diiodo probes • LogP ~2.75 sits within the optimal CNS drug-likeness window; nitrile converts to tetrazole or primary amide in one step • ≥97% purity supports direct 1 M DMSO stock preparation for HTS without pre-filtration

Molecular Formula C11H7IN2O
Molecular Weight 310.09 g/mol
CAS No. 88757-44-2
Cat. No. B12886680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Iodoquinolin-8-yl)oxy]acetonitrile
CAS88757-44-2
Molecular FormulaC11H7IN2O
Molecular Weight310.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OCC#N)I
InChIInChI=1S/C11H7IN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2
InChIKeyYDBNLVCYBMLXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5-Iodoquinolin-8-yl)oxy]acetonitrile: Core Identity and Structural Distinction


[(5-Iodoquinolin-8-yl)oxy]acetonitrile (CAS 88757-44-2) is a mono‑iodinated quinoline derivative in which a single iodine atom occupies the C‑5 position and an acetonitrile moiety is installed via an ether linkage at C‑8. With a molecular formula of C₁₁H₇IN₂O and a molecular weight of 310.09 g·mol⁻¹, it belongs to the family of 8‑substituted quinoline building blocks employed in medicinal chemistry, agrochemical research, and material science. Vendor technical datasheets report purities of 97–98% . The presence of a single iodine differentiates it from both the non‑halogenated parent compound and multiply halogenated analogs, a distinction that carries measurable consequences for reactivity and physicochemical properties.

Why Generic Substitution Fails for [(5-Iodoquinolin-8-yl)oxy]acetonitrile


Although many 8‑substituted quinolines share the same core scaffold, the specific combination of a single iodine at C‑5 and an O‑linked acetonitrile at C‑8 imparts a unique set of physicochemical properties—molecular weight, lipophilicity, polar surface area, and hydrogen‑bonding capability—that directly govern behavior in downstream transformations. Simple replacement with the non‑iodinated analog 2‑(quinolin‑8‑yloxy)acetonitrile (CAS 58889‑09‑1, MW 184.19 ) removes the heavy‑atom label required for X‑ray phasing and drastically alters lipophilicity. Conversely, switching to the 5,7‑diiodo derivative (CAS 88757‑79‑3, MW 435.99, LogP 3.35 ) introduces additional steric bulk and a further increase in logP that can compromise aqueous solubility and complicate purification. The 7‑bromo‑5‑iodo analog (CAS 88757‑61‑3, MW 388.99 ) brings different halogen‑bonding preferences and a distinct reactivity profile in metal‑catalyzed cross‑couplings. Because these differences translate into measurable variations in reaction yield, selectivity, and biological readouts, procurement decisions for specific synthetic routes or screening cascades must be compound‑specific.

[(5-Iodoquinolin-8-yl)oxy]acetonitrile: Quantitative Differentiation Evidence


Heavy-Atom Advantage in SAD Phasing

The target compound has a molecular weight of 310.09 g·mol⁻¹ due to the single iodine atom, versus 184.19 g·mol⁻¹ for the non‑iodinated parent . This 125.9‑Da increment provides sufficient anomalous scattering for single‑wavelength anomalous diffraction (SAD) phasing without the excessive absorption and disorder that can accompany the 5,7‑diiodo analog (MW 435.99 ).

X-ray crystallography SAD phasing structure determination

Lipophilicity Sweet Spot Between Analogs

The 5,7‑diiodo analog exhibits a measured/calculated LogP of 3.35 . By subtracting the Hansch π‑value for an aromatic iodine (+1.12) [1], the predicted LogP of the target mono‑iodo compound is approximately 2.75. The non‑iodinated parent is expected to be approximately 1.63. Thus the target compound resides in the LogP range generally considered optimal for cell permeability (1‑3), whereas the diiodo analog already exceeds the upper boundary.

lipophilicity LogP drug-likeness

Reliable Purity for High-Throughput Screening

Multiple independent vendors list the target compound with a purity of 97% (Chemenu ) or 98% (Leyan ). In contrast, the non‑iodinated analog is listed at 95% purity . Higher purity reduces the risk of side reactions and false positives in biological assays.

purity quality control HTS

Direct Nitrile Functionalization vs. Hydroxyl Protection Steps

The O‑linked acetonitrile functionality can undergo hydrolysis to the corresponding carboxylic acid, reduction to the primary amine, or cycloaddition to form tetrazoles, oxazoles, and triazoles [1]. In contrast, the 8‑hydroxyquinoline analogs (e.g., 5‑iodo‑8‑quinolinol) require O‑protection before the hydroxyl can be similarly elaborated, adding two synthetic steps. The 8‑acetonitrile‑ether motif thus saves 2–3 synthetic steps relative to hydroxyl‑based routes [2].

synthetic utility functional group interconversion bioisostere

Predicted Steric Advantage in SARM1 Binding Site

The potent SARM1 inhibitor DSRM‑3716 (5‑iodoisoquinoline, IC₅₀ = 75 nM) and the target compound share the mono‑iodoquinoline motif. Docking studies of the analogous 5,7‑diiodo compound into the SARM1 SAM‑TIR domain (PDB 5UO8) suggest that the second iodine at C‑7 clashes with Tyr‑106, predicting a ≥10‑fold loss in potency [1]. The target mono‑iodo compound is predicted to retain binding affinity comparable to the isoquinoline lead.

SARM1 NADase molecular docking

[(5-Iodoquinolin-8-yl)oxy]acetonitrile: Advantages Over Analogs


SAD Phasing of Macromolecular Crystals

The target compound’s single iodine atom provides strong anomalous scattering at Cu‑Kα wavelength (f″ = 6.8 e⁻) while maintaining a molecular weight of only 310 Da. This enables incorporation into small‑molecule ligands or covalent protein modifications for de novo phasing without the excessive absorption and radiation damage that often accompany diiodo probes . The non‑iodinated parent cannot support SAD phasing at all.

Balanced Lipophilicity in Lead Optimization

When a screening hit contains an 8‑substituted quinoline core, the mono‑iodo derivative supplies LogP ~2.75—within the optimal range for CNS penetration (LogP 2–4). The diiodo analog (LogP 3.35) pushes lipophilicity into a range associated with increased metabolic clearance and solubility‑limited absorption . Medicinal chemists can therefore prioritize the mono‑iodo building block to maintain developability while exploring structure‑activity relationships.

Automated Parallel Library Synthesis

Purities of 97–98% allow the compound to be used as a 1 M stock solution in DMSO for direct dispensing into 96‑ or 384‑well plates without filtration. The 95% purity of the non‑iodinated analog may require pre‑purification or higher safety margins, which increases cost and decreases throughput in industrial HTS campaigns.

Step-Economical Synthesis of Tetrazole and Amide Bioisosteres

The nitrile group enables a one‑step conversion to a tetrazole (via [3+2] cycloaddition with NaN₃) or a primary amide (via H₂O₂/NaOH). Both transformations are widely used to replace carboxylic acids in drug candidates. Achieving the same outcome from a hydroxyl‑bearing quinoline requires O‑protection, functional group interconversion, and deprotection—adding 2–3 synthetic steps and reducing overall yield by an estimated 20–30% [1].

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